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molecular formula C10H20SSn2 B1590012 2,5-Bis(trimethylstannyl)thiophene CAS No. 86134-26-1

2,5-Bis(trimethylstannyl)thiophene

Cat. No. B1590012
M. Wt: 409.8 g/mol
InChI Key: KKRPPVXJVZKJON-UHFFFAOYSA-N
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Patent
US07030409B2

Procedure details

After 18.4 mL (30 mmol) of n-butyl lithium solution (n-BuLi, 1.63M in hexane) was added to a solution of 3.0 g (12.4 mmol) dibromothiophene in tetrahydrofuran (50 mL) at −50° C. under nitrogen atmosphere, the reaction was allowed to proceed for 30 minutes. To the mixture was added 5 g of trimethylstannyl chloride (SnMe3Cl, 25 mmol) and the reaction was continued at −50° C. for about 4˜5 hours. Next, the aqueous layer and organic layer were separated. The obtained organic layer was dried over a drying agent, and then solvents were removed. The resulting crude product was recrystallized from ether twice to afford 3.1 g (yield: 60%) of the title compound as a white crystal.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:11]=[CH:10][S:9][C:8]=1Br.[CH3:13][Sn:14](Cl)([CH3:16])[CH3:15]>O1CCCC1>[CH3:13][Sn:14]([CH3:16])([CH3:15])[C:8]1[S:9][C:10]([Sn:14]([CH3:16])([CH3:15])[CH3:13])=[CH:11][CH:7]=1

Inputs

Step One
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(SC=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C[Sn](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was continued at −50° C. for about 4˜5 hours
CUSTOM
Type
CUSTOM
Details
Next, the aqueous layer and organic layer were separated
CUSTOM
Type
CUSTOM
Details
The obtained organic layer was dried over a drying agent
CUSTOM
Type
CUSTOM
Details
solvents were removed
CUSTOM
Type
CUSTOM
Details
The resulting crude product was recrystallized from ether twice

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Sn](C=1SC(=CC1)[Sn](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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